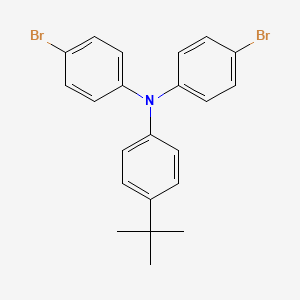

4,4'-Dibromo-4''-tert-butyltriphenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4'-Dibromo-4''-tert-butyltriphenylamine is an organic compound with the molecular formula C26H30BrN. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of two bromophenyl groups and a tert-butyl group attached to an aniline core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Dibromo-4''-tert-butyltriphenylamine typically involves the reaction of 4-bromoaniline with tert-butylbenzene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromoaniline with tert-butylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or THF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4,4'-Dibromo-4''-tert-butyltriphenylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted anilines or thiophenes.

Oxidation Reactions: Products include quinones.

Reduction Reactions: Products include primary or secondary amines.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4,4'-Dibromo-4''-tert-butyltriphenylamine is C22H21Br2N, and it features a triphenylamine core with bromine substituents and a tert-butyl group. This structure contributes to its electronic properties, making it suitable for applications in organic electronics.

Organic Electronics

Organic Photovoltaics (OPVs) :

this compound has been investigated as a hole transport material (HTM) in organic solar cells. Its ability to facilitate charge transport while minimizing recombination losses enhances the efficiency of OPVs. Studies have shown that incorporating this compound into device architectures can lead to improved power conversion efficiencies (PCEs) due to its favorable energy levels and good solubility in organic solvents .

Organic Light Emitting Diodes (OLEDs) :

The compound is also used in OLEDs, where it acts as a hole transport layer. Its high thermal stability and excellent charge transport properties make it an ideal candidate for improving the performance and longevity of OLED devices. Research indicates that devices utilizing this compound exhibit enhanced brightness and efficiency compared to those using traditional materials .

Photonic Applications

Photonic Devices :

Due to its unique electronic properties, this compound is being explored for use in photonic devices. Its ability to absorb light and convert it into electrical signals can be harnessed in sensors and optical communication systems. The compound's structure allows for tunable optical properties, making it suitable for various photonic applications .

Material Science

Polymer Composites :

In the realm of material science, this compound is utilized as a dopant in polymer composites. By integrating this compound into polymer matrices, researchers have achieved enhanced mechanical properties and thermal stability. Such composites are valuable in the production of durable materials for electronics and other industrial applications .

Case Studies

作用機序

The mechanism of action of 4,4'-Dibromo-4''-tert-butyltriphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

類似化合物との比較

Similar Compounds

- N,N-bis(4-bromophenyl)benzidine

- N,N-bis(4-bromophenyl)urea

- Tris(4-bromophenyl)amine

Uniqueness

4,4'-Dibromo-4''-tert-butyltriphenylamine is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the molecule. This makes it distinct from other similar compounds and can influence its reactivity and interactions with molecular targets .

生物活性

4,4'-Dibromo-4''-tert-butyltriphenylamine (DBTTPA) is a synthetic organic compound notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its possible applications in drug discovery and as a functional material.

Chemical Structure and Properties

DBTTPA is characterized by its triphenylamine backbone with two bromine substituents and a tert-butyl group. The molecular formula is C21H20Br2N with a molecular weight of approximately 427.2 g/mol. Its structure enhances its electronic properties, making it suitable for various applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H20Br2N |

| Molecular Weight | 427.2 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents |

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of DBTTPA against drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. These bacteria are significant clinical pathogens known for their resistance to multiple antibiotics. DBTTPA demonstrated effective inhibition of bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibacterial agents .

The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis. The presence of bromine atoms in the structure is believed to enhance its interaction with microbial membranes, increasing permeability and ultimately causing cell death .

Cytotoxicity Studies

In cytotoxicity assessments, DBTTPA showed selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cellular signaling pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of DBTTPA against various strains of bacteria. The results indicated a significant reduction in bacterial colonies when exposed to DBTTPA at concentrations as low as 10 µg/mL .

- Cytotoxicity Assessment : In a separate investigation focusing on cancer therapeutics, DBTTPA was tested against several human cancer cell lines (e.g., HeLa, MCF-7). The findings revealed IC50 values in the micromolar range, indicating potent cytotoxic effects while sparing non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of DBTTPA can be attributed to its structural features:

- Triphenylamine Core : Provides electronic delocalization which enhances interaction with biological targets.

- Bromine Substituents : Increase lipophilicity and facilitate membrane penetration.

- tert-Butyl Group : Contributes to steric bulk that may influence binding interactions with proteins.

Comparative Analysis

In comparison to other triphenylamine derivatives, DBTTPA exhibits enhanced antibacterial and anticancer activities due to its unique substitution pattern. Compounds lacking bromine or the tert-butyl group showed significantly lower activity levels .

特性

IUPAC Name |

N,N-bis(4-bromophenyl)-4-tert-butylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLLWAUOZGXWDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。